molecular formula C13H9ClO2 B14401362 3-Chloro-4-(prop-2-en-1-yl)naphthalene-1,2-dione CAS No. 89510-04-3

3-Chloro-4-(prop-2-en-1-yl)naphthalene-1,2-dione

Cat. No.: B14401362
CAS No.: 89510-04-3
M. Wt: 232.66 g/mol
InChI Key: OXQNOOZAZIFCJR-UHFFFAOYSA-N
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Description

3-Chloro-4-(prop-2-en-1-yl)naphthalene-1,2-dione is a chemical compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(prop-2-en-1-yl)naphthalene-1,2-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . This method ensures the formation of the desired product with good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(prop-2-en-1-yl)naphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(prop-2-en-1-yl)naphthalene-1,2-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(prop-2-en-1-yl)naphthalene-1,2-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent . Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(prop-2-en-1-yl)naphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

89510-04-3

Molecular Formula

C13H9ClO2

Molecular Weight

232.66 g/mol

IUPAC Name

3-chloro-4-prop-2-enylnaphthalene-1,2-dione

InChI

InChI=1S/C13H9ClO2/c1-2-5-9-8-6-3-4-7-10(8)12(15)13(16)11(9)14/h2-4,6-7H,1,5H2

InChI Key

OXQNOOZAZIFCJR-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C(=O)C(=O)C2=CC=CC=C21)Cl

Origin of Product

United States

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